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Executive Summary
Dasiglucagon, a novel glucagon analog, represents a significant advancement in the

management of glucose dysregulation, particularly in the context of severe hypoglycemia and

congenital hyperinsulinism (CHI). Its unique formulation as a stable aqueous solution

overcomes the limitations of traditional glucagon therapies, offering a ready-to-use, reliable,

and rapid-acting intervention. This technical guide provides a comprehensive overview of

dasiglucagon's mechanism of action, a detailed summary of key clinical trial data, and an

outline of the experimental protocols employed in its evaluation. The information presented

herein is intended to support researchers, scientists, and drug development professionals in

understanding the therapeutic potential and scientific underpinnings of this next-generation

glucagon analog.

Introduction to Dasiglucagon
Dasiglucagon is a 29-amino acid peptide analog of human glucagon, engineered with seven

amino acid substitutions to enhance its solubility and stability in an aqueous solution.[1] This

key modification eliminates the need for reconstitution prior to administration, a significant

barrier to the timely and effective use of previous glucagon formulations.[2] Dasiglucagon is

currently approved for the treatment of severe hypoglycemia in pediatric and adult patients with

diabetes.[3] Furthermore, its potential for continuous subcutaneous infusion is being explored

for the management of rare conditions such as congenital hyperinsulinism.[4]
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Mechanism of Action and Signaling Pathway
Dasiglucagon exerts its physiological effects by acting as a potent agonist at the glucagon

receptor, a G-protein coupled receptor predominantly expressed on hepatocytes.[1][5] The

binding of dasiglucagon to its receptor initiates a cascade of intracellular signaling events

aimed at increasing hepatic glucose output.[5]

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an

increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels subsequently activate

Protein Kinase A (PKA), which in turn phosphorylates and activates glycogen phosphorylase.[5]

This enzyme catalyzes the breakdown of stored glycogen into glucose-1-phosphate, which is

then converted to glucose and released into the bloodstream, a process known as

glycogenolysis.[5] Additionally, dasiglucagon stimulates gluconeogenesis, the synthesis of

glucose from non-carbohydrate precursors.[1] The efficacy of dasiglucagon is therefore

dependent on the presence of adequate hepatic glycogen stores.[1]
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Caption: Dasiglucagon Signaling Pathway in Hepatocytes.

Clinical Efficacy in Severe Hypoglycemia
Multiple Phase 3 clinical trials have demonstrated the efficacy and safety of dasiglucagon for

the treatment of severe hypoglycemia in adults and children with type 1 diabetes.[3][6]

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from pivotal Phase 3 trials.
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Table 1: Time to Plasma Glucose Recovery in Adults with Type 1 Diabetes

Treatment Group
Median Time to Recovery
(minutes) [95% CI]

Participants Recovered
within 15 minutes (%)

Dasiglucagon (0.6 mg) 10[7][7][8] 99%[8]

Placebo 40[9][10][8] 2%[8]

Reconstituted Glucagon (1 mg) 12[7][11][8] 95%[8]

Table 2: Mean Plasma Glucose Increase from Baseline in Adults with Type 1 Diabetes

Treatment Group
Mean Glucose Increase at 30 minutes
(mg/dL)

Dasiglucagon (0.6 mg) 90.9[2]

Placebo 19.1[2]

Reconstituted Glucagon (1 mg) 88.5[2]

Clinical Efficacy in Congenital Hyperinsulinism
(CHI)
Dasiglucagon has also been investigated as a potential treatment for congenital

hyperinsulinism, a rare genetic disorder characterized by excessive insulin secretion and

persistent hypoglycemia.[4]

Quantitative Data Summary
Table 3: Efficacy of Dasiglucagon in Infants with Congenital Hyperinsulinism

Treatment Group
Mean IV Glucose Infusion Rate (GIR)
(mg/kg/min) [95% CI]

Dasiglucagon 4.3 [1.04, 7.60][7]

Placebo 9.5 [6.24, 12.81][7]
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Experimental Protocols
The following sections outline the methodologies employed in the key clinical trials evaluating

dasiglucagon.

Phase 3 Trial in Severe Hypoglycemia (Adults)
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[2]

Participants: 170 adults with type 1 diabetes.[2]

Intervention: Participants were randomized (2:1:1) to receive a single subcutaneous dose of

0.6 mg dasiglucagon, placebo, or 1 mg reconstituted glucagon during controlled insulin-

induced hypoglycemia.[2]

Induction of Hypoglycemia: Hypoglycemia was induced via an intravenous insulin infusion.[2]

Primary Endpoint: Time to plasma glucose recovery, defined as an increase of ≥20 mg/dL

from baseline without rescue intravenous glucose.[2]

Glucose Measurement: Plasma glucose concentrations were measured using glucose

analyzers (e.g., YSI 2300 or Super GL analyzer).[2] Blood samples were taken

approximately every 5-10 minutes during the hypoglycemic clamp.[2]

Dasiglucagon Concentration Measurement: Plasma dasiglucagon concentrations were

determined using a validated liquid chromatography with tandem mass spectrometric

detection method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15571561?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214231Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214231Orig1s000PharmR.pdf
https://www.benchchem.com/product/b15571561?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214231Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214231Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214231Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214231Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2021/214231Orig1s000PharmR.pdf
https://www.benchchem.com/product/b15571561?utm_src=pdf-body
https://www.benchchem.com/product/b15571561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Participant Screening
(Adults with T1D)

Randomization (2:1:1)

Insulin-Induced Hypoglycemia

Subcutaneous Injection

Dasiglucagon (0.6 mg) Placebo Reconstituted
Glucagon (1 mg)

Frequent Plasma Glucose
and Dasiglucagon Measurement

Primary Endpoint Analysis:
Time to Glucose Recovery

Click to download full resolution via product page

Caption: Workflow for Phase 3 Severe Hypoglycemia Trial.

Phase 2/3 Trial in Congenital Hyperinsulinism (Infants)
Study Design: A randomized, double-blind, placebo-controlled, crossover trial (Part 1)

followed by an open-label extension (Part 2).[7]
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Participants: Children with CHI aged 7 days to 12 months who were dependent on

intravenous glucose.[7]

Intervention: In Part 1, participants were randomized to receive a continuous subcutaneous

infusion of either dasiglucagon or placebo for 48 hours, followed by a crossover to the other

treatment for 48 hours.[7] In Part 2, all participants received open-label dasiglucagon for 21

days.[7]

Primary Endpoint: Mean intravenous glucose infusion rate (GIR) in the last 12 hours of each

treatment period in Part 1.[7]

Glucose Monitoring: Blinded continuous glucose monitoring (CGM) and hourly plasma

glucose measurements were performed.[7]

Part 1: Randomized, Crossover (48h periods)

Part 2: Open-Label (21 days)

Randomization

Group A:
Dasiglucagon -> Placebo

Group B:
Placebo -> Dasiglucagon

Crossover

All Participants Receive
Dasiglucagon

Primary Endpoint Analysis:
Mean IV Glucose Infusion Rate
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Caption: Workflow for Phase 2/3 Congenital Hyperinsulinism Trial.

Conclusion
Dasiglucagon has emerged as a pivotal therapeutic agent in the management of severe

hypoglycemia and shows significant promise for congenital hyperinsulinism. Its stable, aqueous

formulation and rapid, reliable efficacy address key unmet needs in these patient populations.

The robust clinical data, supported by well-designed experimental protocols, provide a strong

foundation for its clinical use and further investigation into its role in maintaining glucose

homeostasis. This technical guide serves as a valuable resource for the scientific community to

understand and build upon the existing knowledge of this important glucagon analog.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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